molecular formula C12H13ClN2O3 B14909787 2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide

2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide

Cat. No.: B14909787
M. Wt: 268.69 g/mol
InChI Key: QPMFXXCXIWPRIU-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide is an organic compound with the molecular formula C11H11ClN2O3 This compound is characterized by the presence of a chloro group, a cyclopropylethyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide typically involves the following steps:

    Nitration: The nitration of 4-chlorobenzamide to introduce the nitro group at the para position.

    Amidation: The final step involves the formation of the amide bond to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Major Products

    Reduction: The major product is 2-chloro-N-(1-cyclopropylethyl)-4-aminobenzamide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.

    Hydrolysis: The products are 2-chloro-4-nitrobenzoic acid and the corresponding amine.

Scientific Research Applications

2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloro and cyclopropylethyl groups contribute to the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-cyclopropylethyl)acetamide
  • 2-chloro-N-(1-cyclopropylethyl)-4-methylaniline
  • 2-chloro-N-(1-cyclopropylethyl)-N-methylbenzamide

Uniqueness

2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a cyclopropylethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The nitro group enhances its reactivity, while the cyclopropylethyl group influences its binding interactions and stability.

Biological Activity

2-Chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antidiabetic and antifungal research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄ClN₃O₂
  • Chemical Structure : Chemical Structure

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antidiabetic and antifungal properties.

Antidiabetic Activity

Research has indicated that derivatives of 4-nitrobenzamide , including those similar to this compound, exhibit significant antidiabetic activity. A study found that certain derivatives showed strong inhibition against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism.

  • Key Findings :
    • The compound 5o (with a 2-CH₃-5-NO₂ substituent) was reported with an IC₅₀ value of 10.75 ± 0.52 μM against α-glucosidase, indicating potent inhibitory activity .
    • The presence of both electron-donating and electron-withdrawing groups on the phenyl ring enhances the compound's activity .
CompoundIC₅₀ (μM)Mechanism of Action
5o10.75Inhibition of α-glucosidase
5mVariesStructural variations affect activity

Antifungal Activity

The antifungal properties of compounds related to 4-nitrobenzamide have also been investigated. A study focusing on 2-chloro-N-phenylacetamide , a related compound, demonstrated significant antifungal efficacy against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.

  • Key Findings :
    • Minimum Inhibitory Concentration (MIC) ranged from 128 to 256 µg/mL , while Minimum Fungicidal Concentration (MFC) was between 512-1024 µg/mL .
    • The compound inhibited biofilm formation by up to 92% , showcasing its potential as an antifungal agent .
StrainMIC (µg/mL)MFC (µg/mL)Biofilm Inhibition (%)
Candida albicans128-256512-102492
Candida parapsilosis128-256512-102487

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase, leading to reduced glucose absorption.
  • Antifungal Mechanism : It appears to inhibit fungal growth without directly affecting ergosterol in cell membranes, suggesting alternative pathways for its antifungal action .

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to or derived from This compound :

  • Antidiabetic Study : A series of benzamide derivatives were synthesized and tested for their ability to activate glucokinase, which plays a crucial role in glucose homeostasis .
  • Antifungal Evaluation : The antifungal activity against resistant strains was assessed through various assays, demonstrating significant efficacy in inhibiting both planktonic cells and biofilms .

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

2-chloro-N-(1-cyclopropylethyl)-4-nitrobenzamide

InChI

InChI=1S/C12H13ClN2O3/c1-7(8-2-3-8)14-12(16)10-5-4-9(15(17)18)6-11(10)13/h4-8H,2-3H2,1H3,(H,14,16)

InChI Key

QPMFXXCXIWPRIU-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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